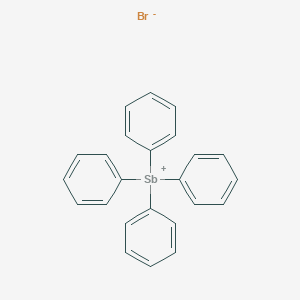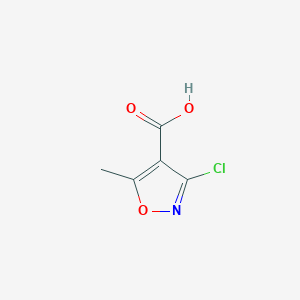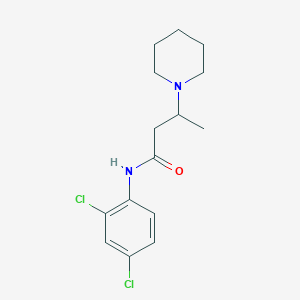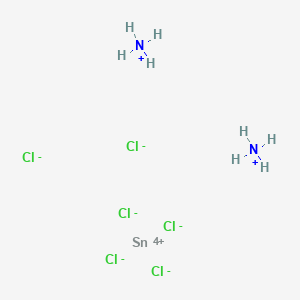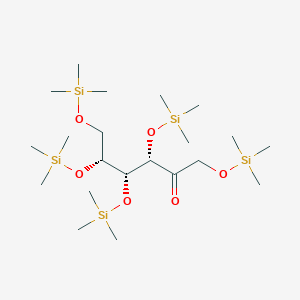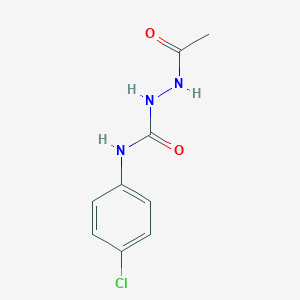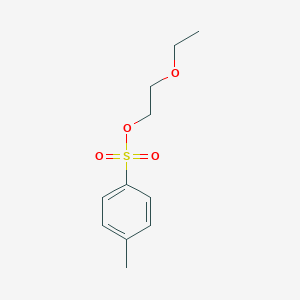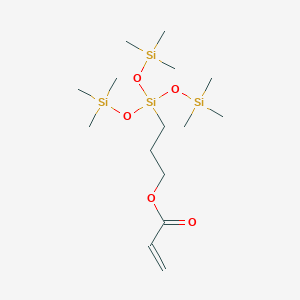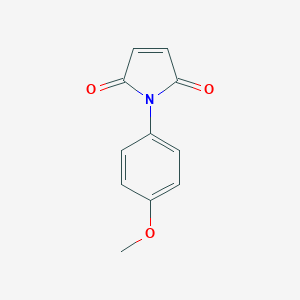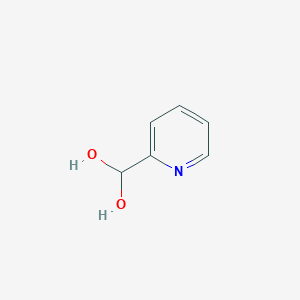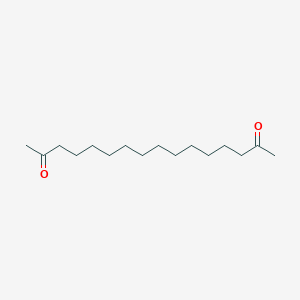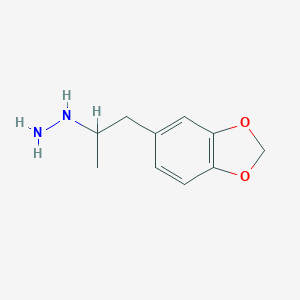
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine, also known as safrazine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a hydrazine derivative that has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Safrazine has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which can help to reduce inflammation.
生化和生理效应
Safrazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit antitumor effects, including the inhibition of tumor cell proliferation and induction of apoptosis. In addition, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases, such as Parkinson's disease and cancer. However, there are also some limitations to its use in lab experiments. For example, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine can be toxic at high concentrations, which can limit its use in certain assays. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine. One area of interest is its potential use in the treatment of Parkinson's disease. Safrazine has been shown to exhibit neuroprotective effects in animal models of the disease, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in the treatment of cancer. Safrazine has been shown to exhibit antitumor effects in vitro and in vivo, and further research is needed to determine its potential use as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine and its potential side effects, which will be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects, and has been investigated for its potential neuroprotective effects. While there are some limitations to its use in lab experiments, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine has several potential future directions for research, including its use in the treatment of Parkinson's disease and cancer. Further research is needed to fully understand its mechanism of action and potential side effects, which will be important for the development of new drugs based on this compound.
合成方法
The synthesis of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction yields 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine as a yellow crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectral analysis, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
科研应用
Safrazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the development of new drugs. It has also been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
性质
CAS 编号 |
16602-88-3 |
|---|---|
产品名称 |
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)propan-2-ylhydrazine |
InChI |
InChI=1S/C10H14N2O2/c1-7(12-11)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,12H,4,6,11H2,1H3 |
InChI 键 |
ZTBPMPNPJPKIHB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NN |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NN |
同义词 |
1-[α-Methyl-3,4-(methylenebisoxy)phenethyl]hydrazine |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



